molecular formula C17H20BrN3O4 B555460 Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide CAS No. 115035-46-6

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide

Cat. No.: B555460
CAS No.: 115035-46-6
M. Wt: 410.3 g/mol
InChI Key: PASXTQMFJRHMLJ-ZOWNYOTGSA-N
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Mechanism of Action

Target of Action

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily targets dipeptidyl peptidase IV and prolyl endopeptidase . These enzymes play a crucial role in the metabolism of proteins and peptides, contributing to various physiological processes.

Mode of Action

The compound interacts with its targets by serving as a fluorogenic substrate . When cleaved by the target enzymes, it produces a blue fluorescent solution, allowing for the detection and quantification of enzymatic activity.

Result of Action

The primary result of the compound’s action is the production of a blue fluorescent solution upon cleavage by the target enzymes . This allows for the detection and quantification of the activity of dipeptidyl peptidase IV and prolyl endopeptidase.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at temperatures between 2 to 8°C and protected from light to maintain its stability . The compound’s solubility in different solvents, such as DMF, DMSO, and PBS (pH 7.2), can also affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of Glycyl-L-proline with 7-amido-4-methylcoumarin in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like DMF (dimethylformamide) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same coupling reaction, but with optimized conditions for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin .

Scientific Research Applications

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASXTQMFJRHMLJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-46-6
Record name Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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